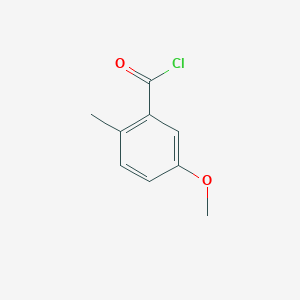

5-Methoxy-2-methylbenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

56724-08-4 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

5-methoxy-2-methylbenzoyl chloride |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 |

InChI Key |

YHCFNKMFWQPWJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Reactivity of Methoxy-Methylbenzoyl Chloride Isomers: A Technical Guide

Senior Application Scientist Note: The initial request specified an in-depth guide on 5-Methoxy-2-methylbenzoyl chloride. However, a comprehensive search of chemical literature and databases indicates that this specific isomer is not well-documented, lacking a dedicated CAS number and substantial published data. In contrast, the isomer 2-Methoxy-5-methylbenzoyl chloride (CAS No. 25045-35-6) is a well-characterized and commercially available reagent. Given the structural similarity and the shared methoxy and methyl substituents on the benzoyl chloride core, this guide will focus on the properties and applications of 2-Methoxy-5-methylbenzoyl chloride as a representative and technically robust subject for researchers, scientists, and drug development professionals. The principles of reactivity and handling discussed herein are expected to be broadly applicable to other isomers, including the requested 5-methoxy-2-methyl variant.

Physicochemical Characteristics of 2-Methoxy-5-methylbenzoyl chloride

2-Methoxy-5-methylbenzoyl chloride is a substituted aromatic acyl chloride, a class of compounds widely utilized in organic synthesis for the introduction of the benzoyl moiety. The presence of the methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring influences its electronic properties and, consequently, its reactivity and physical state.

Core Physical and Chemical Properties

A summary of the key physicochemical data for 2-Methoxy-5-methylbenzoyl chloride is presented below. These parameters are critical for its appropriate handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxy-5-methylbenzoyl chloride | [1] |

| CAS Number | 25045-35-6 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |

| Boiling Point | Not precisely documented in available literature. | |

| Solubility | Reacts with water; soluble in anhydrous organic solvents (e.g., benzene, ethers, chlorinated hydrocarbons). | [2] |

Computed and Spectroscopic Data

Computational models provide further insight into the molecule's characteristics, which are essential for understanding its behavior in various chemical environments.

| Property | Value | Source(s) |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [3] |

Reactivity and Stability Profile

The reactivity of 2-Methoxy-5-methylbenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. The electron-donating effects of the methoxy and methyl groups on the aromatic ring modulate this reactivity.

Nucleophilic Acyl Substitution

The primary reaction pathway for benzoyl chlorides is nucleophilic acyl substitution.[2] The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. The general mechanism is depicted below:

-

Hydrolysis: Benzoyl chlorides react vigorously with water, including atmospheric moisture, to form the corresponding carboxylic acid (2-methoxy-5-methylbenzoic acid) and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.

-

Acylation of Alcohols and Amines: It readily reacts with alcohols to form esters and with amines to yield amides. These reactions are fundamental in the synthesis of a wide range of organic molecules.[2]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-Methoxy-5-methylbenzoyl chloride can acylate other aromatic compounds. The electron-donating substituents on its own ring can influence the reaction conditions required.

Stability and Storage

Due to its reactivity with water, 2-Methoxy-5-methylbenzoyl chloride is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Prolonged storage can lead to decomposition, especially if exposed to moisture.

Synthesis and Applications

General Synthesis Pathway

Benzoyl chlorides are typically synthesized from the corresponding carboxylic acid. The most common method involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 2-Methoxy-5-methylbenzoyl chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-methylbenzoic acid.

-

Addition of Chlorinating Agent: Under a fume hood, slowly add an excess of thionyl chloride to the flask.

-

Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases.

-

Work-up: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude 2-Methoxy-5-methylbenzoyl chloride can be purified by vacuum distillation.

Applications in Research and Drug Development

Substituted benzoyl chlorides are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The methoxy and methyl groups can play a significant role in modulating the pharmacological properties of the final compound.[4] While specific applications for 2-Methoxy-5-methylbenzoyl chloride are not extensively detailed in readily available literature, its structural motifs are present in various research compounds. It serves as a versatile building block for creating more complex molecules through the formation of ester and amide linkages.

Safety and Handling

As with all acyl chlorides, 2-Methoxy-5-methylbenzoyl chloride is a corrosive and lachrymatory (tear-inducing) substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Hazard Summary

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. | Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. |

| Moisture Sensitive | Reacts with water to produce corrosive hydrochloric acid fumes. | Handle under anhydrous conditions and store in a dry, inert atmosphere. |

| Inhalation Hazard | Vapors are irritating to the respiratory tract. | Use in a well-ventilated fume hood. |

First Aid Measures

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-Methoxy-5-methylbenzoyl chloride is a valuable and reactive intermediate in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride group, which allows for the facile formation of esters, amides, and other derivatives. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While data on the specifically requested 5-methoxy-2-methyl isomer is scarce, the information provided for the well-documented 2-methoxy-5-methyl isomer serves as a robust and informative guide for scientists working with this class of compounds.

References

-

Journal of the American Chemical Society. Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Available from: [Link]

-

PubChem. 2-Methoxy-5-methylbenzoyl chloride. Available from: [Link]

-

Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]

-

PubChem. 5-Chloro-2-methoxybenzoyl chloride. Available from: [Link]

-

PMC. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Available from: [Link]

-

ResearchGate. Scheme 5. Reactions of Y-substituted benzoyl chlorides with... Available from: [Link]

-

Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0. Available from: [Link]

-

Cheméo. Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Available from: [Link]

- Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

-

PubChem. Benzoyl chloride, 3-methoxy-2-methyl-. Available from: [Link]

-

Chemsrc. 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0. Available from: [Link]

-

PubChem. 2-Methoxy-6-methylbenzoyl chloride. Available from: [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

NIST. Benzoyl chloride, 2-methoxy-. Available from: [Link]

- Google Patents. CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride.

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. Available from: [Link]

Sources

A Technical Guide to 5-Methoxy-2-methylbenzoyl Chloride: Synthesis, Reactivity, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methylbenzoyl chloride is a substituted aromatic acyl chloride that serves as a highly valuable and reactive intermediate in advanced organic synthesis. Its specific substitution pattern—a methoxy group providing electron-donating character and a methyl group influencing steric and electronic properties—makes it a tailored building block for creating complex molecular architectures. This guide provides an in-depth exploration of its molecular structure, a validated protocol for its synthesis, comprehensive analytical characterization, core reactivity, and its applications, particularly in the context of pharmaceutical development. The document is designed to equip researchers and drug development professionals with the technical knowledge required for the effective and safe utilization of this versatile reagent.

Part 1: Molecular Structure and Physicochemical Properties

The precise arrangement of functional groups on the benzoyl chloride scaffold is fundamental to its chemical behavior. Understanding its nomenclature and properties is the first step toward its effective application.

IUPAC Nomenclature and Structural Elucidation

The IUPAC name, 5-Methoxy-2-methylbenzoyl chloride , explicitly defines the molecule's structure:

-

Benzoyl chloride: The core structure is a benzene ring attached to a carbonyl chloride group (-COCl).

-

2-methyl: A methyl group (-CH₃) is substituted at the second carbon atom relative to the acyl chloride group (the ortho position).

-

5-methoxy: A methoxy group (-OCH₃) is located at the fifth carbon atom (the meta position relative to the acyl chloride and para to the methyl group).

This substitution pattern is critical, as the interplay between the electron-donating methoxy group and the weakly donating methyl group modulates the reactivity of both the aromatic ring and the acyl chloride functional group.

Caption: 2D Structure of 5-Methoxy-2-methylbenzoyl chloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Methoxy-2-methylbenzoyl chloride and its close isomer, 2-methoxy-5-methylbenzoyl chloride, for reference.

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-2-methylbenzoyl chloride | - |

| Synonyms | ortho-Toluoyl chloride, 5-methoxy- | - |

| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |

| Molecular Weight | 184.62 g/mol | PubChem[1] |

| CAS Number | 25045-35-6 (for isomer 2-methoxy-5-methylbenzoyl chloride) | PubChem[1] |

| Physical Form | Expected to be a liquid or low-melting solid | General Chemical Knowledge |

| Boiling Point | Not reported; estimated >250 °C | - |

| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). Reacts violently with water and alcohols.[2] | General Chemical Knowledge |

Part 2: Synthesis and Purification

The most reliable and common method for preparing acyl chlorides is the direct chlorination of the parent carboxylic acid. This transformation is efficient and leverages readily available starting materials.

Synthetic Rationale and Choice of Reagents

The conversion of 5-methoxy-2-methylbenzoic acid to its corresponding acyl chloride is typically achieved using a chlorinating agent. While several reagents can effect this transformation (e.g., oxalyl chloride, phosphorus pentachloride), thionyl chloride (SOCl₂) is often the reagent of choice for both laboratory and industrial scale-up.

Expertise-Driven Rationale:

-

Favorable Byproducts: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[3] Both are gaseous at room temperature, which simplifies purification immensely—the excess reagent and byproducts can be easily removed under reduced pressure, often yielding a crude product of sufficient purity for subsequent steps.

-

Catalysis: The reaction rate can be significantly enhanced by a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with thionyl chloride to form the Vilsmeier reagent in situ, which is a more potent acylating agent and the true catalytic species in the cycle.

Caption: Workflow for the synthesis of 5-Methoxy-2-methylbenzoyl chloride.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product that conforms to the analytical data outlined in Part 3.

Materials:

-

5-methoxy-2-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic, ~1% of SOCl₂ volume)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar). This ensures all glassware is free from water, which would hydrolyze the product.

-

Charging the Flask: To the flask, add 5-methoxy-2-methylbenzoic acid (1.0 eq) and the anhydrous solvent (e.g., 3-5 mL per gram of acid).

-

Reagent Addition: While stirring, add thionyl chloride (1.5 eq) dropwise at room temperature. Following this, add one drop of anhydrous DMF as a catalyst. The reaction mixture will begin to effervesce as HCl and SO₂ gas are produced. The condenser should be vented through a gas scrubber (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases.

-

Reaction: Gently heat the mixture to reflux (for DCM, ~40°C; for Toluene, ~110°C) and maintain for 1-3 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap and pump compatible with acidic vapors.

-

Purification: The resulting crude oil or solid is often of high purity. For applications requiring exceptionally pure material, vacuum distillation can be performed. The product is a moisture-sensitive liquid or solid and should be used immediately or stored under an inert atmosphere.[4]

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. The following are the expected analytical signatures for 5-Methoxy-2-methylbenzoyl chloride based on its structure.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals corresponding to the protons on the benzene ring. Their specific chemical shifts and coupling patterns will confirm the 1,2,4-substitution. Methoxy Protons (-OCH₃) (δ ~3.8 ppm): A sharp singlet integrating to 3 protons. Methyl Protons (-CH₃) (δ ~2.4 ppm): A sharp singlet integrating to 3 protons. |

| ¹³C NMR | Carbonyl Carbon (-COCl) (δ ~168-172 ppm): The most downfield signal, characteristic of an acyl chloride. Aromatic Carbons (δ 110-160 ppm): Six signals, with the carbon attached to the methoxy group being the most shielded (lowest ppm) and the carbon attached to the carbonyl being deshielded. Methoxy Carbon (-OCH₃) (δ ~55 ppm): A signal in the typical range for methoxy carbons. Methyl Carbon (-CH₃) (δ ~20 ppm): A signal in the typical range for aryl methyl carbons. |

| IR Spectroscopy | C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the range of 1770-1815 cm⁻¹ . This is a key diagnostic peak and is at a higher frequency than the corresponding carboxylic acid (~1700 cm⁻¹). Aromatic C=C Stretches: Medium intensity bands around 1600 cm⁻¹ and 1450 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.62 g/mol ), showing a characteristic M/M+2 isotopic pattern of ~3:1 due to the presence of chlorine (³⁵Cl and ³⁷Cl). Key Fragment: A prominent peak corresponding to the loss of the chlorine atom ([M-Cl]⁺) at m/z 149, representing the stable acylium ion. |

Part 4: Chemical Reactivity and Synthetic Utility

5-Methoxy-2-methylbenzoyl chloride is a potent electrophile, and its chemistry is dominated by nucleophilic acyl substitution. This reactivity makes it an essential tool for forging new chemical bonds.

Core Reactivity: Nucleophilic Acyl Substitution

The carbonyl carbon in 5-Methoxy-2-methylbenzoyl chloride is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. The chloride ion is also an excellent leaving group, facilitating substitution reactions with a wide range of nucleophiles.

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 5-Methoxy-2-methylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-Methoxy-2-methylbenzoyl chloride. In the absence of direct experimental data, this document outlines a systematic approach to spectral prediction based on established principles of NMR spectroscopy, substituent effects, and data from analogous chemical structures. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of the expected spectral characteristics of this and structurally related molecules.

Introduction to NMR Spectral Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. The chemical shift (δ), reported in parts per million (ppm), of a nucleus is highly sensitive to its local electronic environment. Predicting NMR spectra for novel or uncharacterized compounds is a critical step in modern chemical research, enabling the confirmation of synthesis products and aiding in structure-based drug design.

The prediction of NMR spectra can be approached through several methods:

-

Ab initio or Density Functional Theory (DFT) calculations: These computational methods provide highly accurate predictions but are computationally intensive.

-

Empirical or database-driven approaches: These methods utilize large databases of experimentally determined NMR data to predict chemical shifts based on the chemical environment of a nucleus. Software like ACD/Labs NMR Predictor and Mnova NMRPredict employ sophisticated algorithms, including HOSE (Hierarchical Organization of Spherical Environments) codes and neural networks, for this purpose.[1][2][3][4][5]

-

Incremental methods: This approach involves starting with the known spectrum of a parent molecule and applying additive corrections for each substituent.

This guide will primarily use an incremental and comparative approach, leveraging data for structurally similar compounds to predict the ¹H and ¹³C NMR spectra of 5-Methoxy-2-methylbenzoyl chloride.

Molecular Structure and Symmetry Analysis

To predict the NMR spectra, it is essential to first analyze the structure of 5-Methoxy-2-methylbenzoyl chloride and identify the unique proton and carbon environments.

Figure 1: Structure of 5-Methoxy-2-methylbenzoyl chloride with atom numbering.

The molecule possesses three distinct aromatic protons (H-3, H-4, and H-6) and eight unique carbon atoms. The substituents are a methyl group at C-2, a methoxy group at C-5, and a benzoyl chloride group at C-1.

Predicted ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. The methyl group (-CH₃) is a weak EDG. The benzoyl chloride group (-COCl) is a strong electron-withdrawing group (EWG).

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing benzoyl chloride and electron-donating methyl group. The strong shielding effect of the methoxy group is expected to shift H-6 upfield. It will appear as a doublet due to coupling with H-4 (small meta coupling).

-

H-3: This proton is ortho to the electron-donating methyl group and meta to the electron-donating methoxy group and the electron-withdrawing benzoyl chloride group. It is expected to be deshielded relative to a standard benzene ring. It will appear as a doublet of doublets due to coupling with H-4 (ortho coupling) and H-6 (para coupling, which may not be resolved).

-

H-4: This proton is ortho to the electron-donating methoxy group and meta to the electron-donating methyl group. It will experience significant shielding. It will appear as a doublet of doublets due to coupling with H-3 (ortho coupling) and H-6 (meta coupling).

-

-

Methyl and Methoxy Protons:

-

-OCH₃ Protons: The protons of the methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

-CH₃ Protons: The protons of the methyl group on the aromatic ring will also appear as a singlet, generally in the range of 2.2-2.5 ppm.

-

Table 1: Predicted ¹H NMR Spectral Data for 5-Methoxy-2-methylbenzoyl chloride

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.25 - 7.35 | d | J ≈ 8.5 |

| H-4 | 7.00 - 7.10 | dd | J ≈ 8.5, 2.5 |

| H-6 | 7.50 - 7.60 | d | J ≈ 2.5 |

| -OCH₃ | 3.80 - 3.90 | s | - |

| -CH₃ | 2.30 - 2.40 | s | - |

Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are also heavily influenced by the substituents. Aromatic carbons generally appear in the range of 110-165 ppm.[6][7][8]

-

Carbonyl Carbon (C=O): The carbonyl carbon of the benzoyl chloride is expected to be significantly deshielded and appear in the downfield region of the spectrum, typically around 165-175 ppm.

-

Aromatic Carbons (C1-C6):

-

C1: This carbon is attached to the electron-withdrawing benzoyl chloride group and will be deshielded.

-

C2: Attached to the electron-donating methyl group, this carbon will be shielded relative to its position in benzoyl chloride.

-

C5: Attached to the strongly electron-donating methoxy group, this carbon will be significantly shielded.

-

C3, C4, C6: The chemical shifts of these carbons will be influenced by the combined effects of the substituents. C4, being para to the benzoyl chloride and ortho to the methoxy group, will be shielded. C6, being ortho to the benzoyl chloride and the methoxy group, will be deshielded by the former and shielded by the latter. C3 will be influenced by the ortho methyl and meta methoxy and benzoyl chloride groups.

-

-

Methyl and Methoxy Carbons:

-

-OCH₃ Carbon: The carbon of the methoxy group typically appears around 55-60 ppm.

-

-CH₃ Carbon: The carbon of the methyl group on the aromatic ring is expected in the range of 20-25 ppm.

-

Table 2: Predicted ¹³C NMR Spectral Data for 5-Methoxy-2-methylbenzoyl chloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 - 172.0 |

| C1 | 133.0 - 137.0 |

| C2 | 140.0 - 144.0 |

| C3 | 120.0 - 124.0 |

| C4 | 130.0 - 134.0 |

| C5 | 160.0 - 164.0 |

| C6 | 115.0 - 119.0 |

| -OCH₃ | 55.0 - 57.0 |

| -CH₃ | 20.0 - 22.0 |

Experimental Protocol: A Guide to NMR Prediction

For researchers aiming to predict NMR spectra for novel compounds, the following workflow is recommended:

Figure 2: A generalized workflow for the prediction of NMR spectra.

Step-by-Step Methodology:

-

Define the Accurate Molecular Structure: Begin with a confirmed 2D or 3D structure of the target molecule.

-

Symmetry Analysis: Identify all unique proton and carbon atoms in the molecule.

-

Substituent Effect Analysis: For each unique nucleus, analyze the electronic effects (both inductive and resonance) of neighboring functional groups.

-

Database and Literature Search: Search chemical databases (e.g., SciFinder, Reaxys) and the scientific literature for experimentally determined NMR data of structurally similar compounds.

-

Utilize Prediction Software: If available, input the molecular structure into NMR prediction software. These tools often provide multiple predicted spectra based on different algorithms, allowing for a more confident prediction.[1][4]

-

Predict Chemical Shifts: Based on the analysis from steps 3 and 4, and aided by software predictions, assign a chemical shift range for each unique nucleus.

-

Predict Multiplicities and Coupling Constants (for ¹H NMR): Determine the expected splitting pattern for each proton signal based on the number of neighboring protons (n+1 rule) and estimate the coupling constants (J-values).

-

Tabulate Predicted Data: Organize the predicted chemical shifts, multiplicities, and coupling constants into clear tables.

-

Experimental Verification: The ultimate confirmation of the predicted data is through the acquisition of an experimental NMR spectrum.

Conclusion

This guide provides a comprehensive predicted ¹H and ¹³C NMR dataset for 5-Methoxy-2-methylbenzoyl chloride based on established spectroscopic principles and comparative data analysis. The provided tables of predicted chemical shifts and multiplicities serve as a practical reference for the identification and characterization of this compound in a laboratory setting. The outlined workflow for NMR prediction offers a systematic approach for researchers to apply to other novel molecules.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Lal, M., & Kumar, S. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(5), 475-484. Retrieved from [Link]

-

SpinCore Technologies, Inc. (n.d.). NMR Software. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical Shifts of Compounds 18, 20. Retrieved from [Link]

-

Gualtieri, F., et al. (1981). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Journal of the Chemical Society, Perkin Transactions 2, (7), 849-853. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Zhang, J., et al. (2014). Supporting Information. Chemical Communications, 50, 13451-13453. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers, 38(2), 217-221. Retrieved from [Link]

-

University of Calgary. (n.d.). benzyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylbenzoyl chloride. Retrieved from [Link]

-

Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(7), 1931-1936. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chloro-2-methoxybenzoyl chloride (C8H6Cl2O2). Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 3. spincore.com [spincore.com]

- 4. Download NMR Predict - Mestrelab [mestrelab.com]

- 5. NMR Prediction [modgraph.co.uk]

- 6. scribd.com [scribd.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Key FT-IR Absorption Frequencies of 5-Methoxy-2-methylbenzoyl Chloride

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic signature of 5-Methoxy-2-methylbenzoyl chloride. Designed for researchers, analytical chemists, and professionals in pharmaceutical and chemical development, this document elucidates the correlation between the molecule's structural features and its vibrational spectrum. We will dissect the characteristic absorption frequencies, offering insights grounded in established spectroscopic principles to facilitate the identification, purity assessment, and reaction monitoring of this important chemical intermediate.

Introduction to FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. Absorption of this radiation occurs when the frequency of the radiation matches the natural vibrational frequency of the bond, resulting in a transition to a higher vibrational energy level. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), creating a unique "fingerprint" for a molecule. For a multifunctional compound like 5-Methoxy-2-methylbenzoyl chloride, the FT-IR spectrum is a composite of the characteristic absorptions of its constituent functional groups, namely the acyl chloride, the substituted aromatic ring, the aryl ether (methoxy group), and the methyl group.

Molecular Structure and Key Functional Groups

To interpret the FT-IR spectrum, it is essential to first understand the molecular architecture. 5-Methoxy-2-methylbenzoyl chloride possesses a benzene ring substituted with an acyl chloride group, a methyl group, and a methoxy group. Each of these imparts distinct and identifiable features to the infrared spectrum.

Caption: Molecular Structure of 5-Methoxy-2-methylbenzoyl Chloride.

Detailed Analysis of Key Absorption Regions

The FT-IR spectrum of 5-Methoxy-2-methylbenzoyl chloride can be logically divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

The Acyl Chloride Group (COCl)

-

C=O Stretching Vibration: The carbonyl (C=O) stretch of an acyl chloride is one of the most intense and characteristic absorption bands in the entire IR spectrum.[1] For aromatic acid chlorides, this band appears at a characteristically high frequency, typically in the range of 1760-1780 cm⁻¹ .[1] The high wavenumber is attributed to the inductive effect of the electronegative chlorine atom, which strengthens the C=O double bond. In some cases, a weaker shoulder or a distinct secondary peak may appear around 1735-1750 cm⁻¹ due to Fermi resonance, where the fundamental C=O stretching vibration couples with an overtone of another vibration, often the C-Cl stretch.[2]

-

C-Cl Stretching Vibration: The carbon-chlorine (C-Cl) single bond stretch gives rise to a strong to medium intensity absorption in the fingerprint region. For acyl chlorides, this band is typically found between 600-800 cm⁻¹ .[3] Its precise position can be influenced by the overall molecular structure.

The Aromatic Benzene Ring

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring consistently appear just above 3000 cm⁻¹. Expect one or more weak to medium intensity sharp bands in the 3000-3100 cm⁻¹ region.[4]

-

Aromatic C=C Stretching (Skeletal Vibrations): The stretching of the carbon-carbon double bonds within the benzene ring produces a set of characteristic bands, typically of variable intensity, in the 1450-1600 cm⁻¹ region.[4] For substituted benzenes, prominent peaks are often observed near 1600 cm⁻¹ and 1475 cm⁻¹ .[3]

-

C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the benzene ring. These absorptions occur in the 690-900 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, as in this molecule, strong bands are expected in this range, which can help confirm the isomeric structure.

The Methoxy Group (Ar-O-CH₃)

The methoxy group introduces features of an aryl alkyl ether.

-

Asymmetric C-O-C Stretching: Aryl alkyl ethers display a characteristic strong, asymmetric C-O-C stretching band near 1250 cm⁻¹ .[5][6] This is a reliable indicator of the Ar-O linkage.

-

Symmetric C-O-C Stretching: A second, symmetric C-O-C stretching band is also expected, typically appearing near 1040 cm⁻¹ .[5][6] The presence of these two distinct C-O stretching bands is a hallmark of the aryl alkyl ether functionality.

-

Aliphatic C-H Stretching: The methyl part of the methoxy group will exhibit C-H stretching vibrations. These symmetric and asymmetric stretches are expected in the 2850-3000 cm⁻¹ range, typically appearing as sharp, distinct peaks just below the aromatic C-H stretches.[3] A band specifically around 2850 cm⁻¹ is often characteristic of a methoxy group.

The Methyl Group (Ar-CH₃)

The methyl group attached directly to the aromatic ring also has its own characteristic vibrations.

-

Aliphatic C-H Stretching: Like the methoxy's methyl, the C-H bonds of this group will show symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.[3] These may overlap with the C-H stretches from the methoxy group.

-

C-H Bending: The methyl group exhibits characteristic bending (deformation) vibrations. An asymmetric bend is typically found near 1450 cm⁻¹ (often overlapping with aromatic C=C stretches) and a symmetric "umbrella" mode bend appears near 1375 cm⁻¹ .[3]

Summary of Key FT-IR Absorption Frequencies

The following table consolidates the expected key absorption bands for 5-Methoxy-2-methylbenzoyl chloride, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3000-3100 | Aromatic Ring | C-H Stretch | Medium - Weak |

| 2850-3000 | -OCH₃, -CH₃ | C-H Stretch (asymmetric/symmetric) | Medium |

| ~2850 | -OCH₃ | C-H Stretch (symmetric) | Medium - Weak |

| 1760-1780 | Acyl Chloride | C=O Stretch (Fundamental) | Very Strong |

| ~1740 | Acyl Chloride | C=O Stretch (Fermi Resonance) | Weak - Medium |

| ~1600, ~1475 | Aromatic Ring | C=C Skeletal Stretches | Medium - Strong |

| ~1450 | -CH₃ | C-H Asymmetric Bend | Medium |

| ~1375 | -CH₃ | C-H Symmetric Bend | Medium |

| ~1250 | Aryl Ether (-OCH₃) | C-O-C Asymmetric Stretch | Strong |

| ~1040 | Aryl Ether (-OCH₃) | C-O-C Symmetric Stretch | Strong |

| 690-900 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |

| 600-800 | Acyl Chloride | C-Cl Stretch | Medium - Strong |

Standard Experimental Protocol for FT-IR Analysis

Acquiring a high-quality FT-IR spectrum of a liquid sample like 5-Methoxy-2-methylbenzoyl chloride is a straightforward process.

Objective: To obtain the transmission FT-IR spectrum of liquid 5-Methoxy-2-methylbenzoyl chloride.

Methodology (Thin Film Method):

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Preparation: Place a clean, dry salt plate (e.g., NaCl or KBr) on a holder. Apply one to two drops of 5-Methoxy-2-methylbenzoyl chloride to the center of the plate.[7] Gently place a second salt plate on top to create a thin, uniform liquid film.[7]

-

Sample Spectrum Acquisition: Place the salt plate assembly into the sample holder within the spectrometer.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Analysis: Identify and label the key absorption bands corresponding to the functional groups as detailed in this guide.

Caption: Workflow for FT-IR Analysis and Interpretation.

Conclusion

The FT-IR spectrum of 5-Methoxy-2-methylbenzoyl chloride is rich with information, providing a definitive fingerprint for its structural verification. The most prominent features are the extremely strong carbonyl absorption of the acyl chloride group at a high wavenumber (~1760-1780 cm⁻¹) and the two strong C-O stretching bands of the aryl methoxy group (~1250 and ~1040 cm⁻¹). These, in conjunction with the characteristic absorptions of the aromatic and methyl C-H bonds, allow for a confident and unambiguous identification of the molecule. This guide provides the foundational knowledge for researchers to effectively utilize FT-IR spectroscopy in their work with this compound.

References

-

Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450–461. [Link]

-

Yoshida, S. (1962). Infrared spectra of benzoyl halides and their substituted derivatives. Chemical & Pharmaceutical Bulletin, 10(6), 450-461. [Link]

-

LibreTexts. (2021). Infrared Spectroscopy. [Link]

-

Khan, A. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

-

LibreTexts. (2021). IR Spectroscopy of Hydrocarbons. [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. [Link]

-

ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

-

LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

ACS Publications. (n.d.). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A. [Link]

-

Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). Benzoylchloride. [Link]

-

Elixir International Journal. (2012). Vibrational Spectroscopic (FT-IR and FT-Raman) Investigation, First Order Hyperpolarizability, NBO, HOMO-LUMO and Mulliken Charge Analysis of 2, 6-Dichlorobenzyl Chloride by HF and DFT Calculations. Elixir Vib. Spec. 44, 7536-7545. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Sci-Hub. Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. / Chemical and Pharmaceutical Bulletin, 1962 [sci-hub.sg]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. m.youtube.com [m.youtube.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

mass spectrometry fragmentation pattern of 5-Methoxy-2-methylbenzoyl chloride

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-Methoxy-2-methylbenzoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a Senior Application Scientist, this document moves beyond theoretical data to explain the causal mechanisms behind the fragmentation, grounded in the established principles of mass spectrometry and the chemical nature of aromatic acyl chlorides. We will dissect the primary and secondary fragmentation pathways, identify characteristic ions, and present a self-validating experimental protocol for researchers in synthetic chemistry and drug development. This guide is structured to serve as a practical reference for identifying this molecule and its analogues in complex matrices.

The Analyte: 5-Methoxy-2-methylbenzoyl Chloride

5-Methoxy-2-methylbenzoyl chloride (C₉H₉ClO₂) is a substituted aromatic acyl chloride with a monoisotopic mass of approximately 184.03 Da.[1] Its structure, featuring a reactive acyl chloride group and two electron-donating substituents on the benzene ring, dictates a distinct and predictable fragmentation behavior under electron ionization. Understanding this behavior is critical for reaction monitoring, purity assessment, and structural confirmation in various research and development applications.

-

Molecular Formula: C₉H₉ClO₂

-

Molecular Weight: 184.62 g/mol [1]

-

Chemical Structure:

-

A benzene ring substituted with:

-

A benzoyl chloride group (-COCl) at position 1.

-

A methyl group (-CH₃) at position 2.

-

A methoxy group (-OCH₃) at position 5.

-

-

Foundational Principles of EI-MS Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) subjects vaporized molecules to a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[2] The molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, plotting the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For 5-Methoxy-2-methylbenzoyl chloride, we anticipate the molecular ion peak at m/z 184, accompanied by a characteristic M+2 isotope peak at m/z 186 in an approximate 3:1 abundance ratio, confirming the presence of a single chlorine atom. However, the molecular ion for acyl chlorides can be of low abundance or entirely absent due to its instability.

Primary and Secondary Fragmentation Pathways

The fragmentation of 5-Methoxy-2-methylbenzoyl chloride is governed by the cleavage of its weakest bonds and the formation of stabilized cationic species. The primary fragmentation events are centered around the highly reactive acyl chloride moiety.

Pathway I: Formation of the Acylium Ion (Base Peak)

The most facile and dominant fragmentation pathway for acyl chlorides is the alpha-cleavage, involving the homolytic cleavage of the carbon-chlorine bond. This expels a chlorine radical (•Cl) and forms a highly resonance-stabilized acylium ion. This ion is almost invariably the base peak (the most abundant ion) in the spectrum of aromatic acyl chlorides.

-

Reaction: C₉H₉O₂Cl⁺• (M⁺•, m/z 184) → [C₉H₉O₂]⁺ + •Cl

-

Resulting Ion: 5-methoxy-2-methylbenzoyl cation

-

Predicted m/z: 149

The exceptional stability of this acylium ion, where the positive charge is delocalized across the carbonyl group and the aromatic ring, is the primary driving force for this fragmentation. This is strongly supported by data from analogous compounds like p-anisoyl chloride, which shows a base peak at m/z 135 corresponding to the loss of chlorine.[3]

Pathway II: Subsequent Fragmentation of the Acylium Ion

Once formed, the m/z 149 acylium ion serves as the parent for most other significant fragments in the spectrum through the loss of stable neutral molecules.

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of acylium ions is the elimination of a neutral carbon monoxide molecule.[2][4]

-

Reaction: [C₉H₉O₂]⁺ (m/z 149) → [C₈H₉O]⁺ + CO

-

Resulting Ion: 4-methoxy-1-methylphenyl cation

-

Predicted m/z: 121

-

-

Loss of a Methyl Radical (•CH₃): The ion at m/z 149 can also fragment via the loss of a methyl radical from either the ortho-methyl or the methoxy group. Loss from the ring position is generally more probable.

-

Reaction: [C₉H₉O₂]⁺ (m/z 149) → [C₈H₆O₂]⁺• + •CH₃

-

Predicted m/z: 134

-

-

Loss of Formaldehyde (CH₂O): The elimination of formaldehyde is a common fragmentation pathway for methoxy-substituted aromatic compounds. This rearrangement-driven process results in a stable cation.

-

Reaction: [C₉H₉O₂]⁺ (m/z 149) → [C₈H₇O]⁺ + CH₂O

-

Predicted m/z: 119

-

The following diagram illustrates the core fragmentation cascade originating from the molecular ion.

Caption: Predicted EI-MS fragmentation pathway of 5-Methoxy-2-methylbenzoyl chloride.

Summary of Key Fragment Ions

The quantitative data derived from the predicted fragmentation pathways are summarized below. This table serves as a quick reference for identifying key spectral features.

| Predicted m/z | Proposed Ionic Structure | Neutral Loss | Causality & Notes |

| 184 / 186 | C₉H₉O₂Cl⁺• (Molecular Ion) | - | Presence confirms the molecular weight. The 3:1 isotopic pattern for the M+2 peak is definitive for one chlorine atom. May have low abundance or be absent. |

| 149 | [C₉H₉O₂]⁺ (5-methoxy-2-methylbenzoyl cation) | •Cl | Predicted Base Peak. Formation is driven by the high stability of the resulting acylium ion. A hallmark of acyl chloride fragmentation.[2][4] |

| 121 | [C₈H₉O]⁺ (4-methoxy-1-methylphenyl cation) | •Cl, CO | A prominent secondary fragment resulting from the loss of stable carbon monoxide from the base peak. |

| 134 | [C₈H₆O₂]⁺• | •Cl, •CH₃ | Results from the loss of a methyl radical from the acylium ion. |

| 119 | [C₈H₇O]⁺ | •Cl, CH₂O | Characteristic loss of formaldehyde from the methoxy group via rearrangement, a common pathway for methoxylated aromatics. |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Multiple steps | While not a direct fragmentation, rearrangement and cleavage of the ring from the m/z 121 ion could lead to the stable tropylium ion, a common fragment in aromatics. |

Self-Validating Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This workflow is designed to ensure robust separation and clear ionization for unambiguous spectral interpretation.

Step 1: Sample Preparation

-

Stock Solution: Accurately weigh and dissolve ~1 mg of 5-Methoxy-2-methylbenzoyl chloride in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution. Acyl chlorides are moisture-sensitive; use of an anhydrous solvent is critical.

-

Working Solution: Perform a 1:100 dilution of the stock solution with the same solvent to yield a working concentration of 10 µg/mL suitable for GC-MS injection.

Step 2: GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injection: 1 µL, Split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

Caption: Standardized workflow for the GC-MS analysis of 5-Methoxy-2-methylbenzoyl chloride.

Conclusion

The EI-MS fragmentation of 5-Methoxy-2-methylbenzoyl chloride is predicted to be a highly characteristic process, dominated by the initial loss of the chlorine radical to form a stable acylium ion at m/z 149. This ion, serving as the base peak, undergoes subsequent neutral losses of CO (yielding m/z 121), •CH₃ (m/z 134), and CH₂O (m/z 119). These key fragments provide a definitive fingerprint for the structural elucidation of this compound. The provided analytical protocol offers a robust method for obtaining high-quality mass spectra, enabling researchers to confidently confirm the identity and purity of 5-Methoxy-2-methylbenzoyl chloride in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14223570, 2-Methoxy-5-methylbenzoyl chloride. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7477, p-Anisoyl chloride. PubChem. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023, August 29). 8.7.5: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. [Link]

-

Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]

-

Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 5-Methoxy-2-methylbenzoyl Chloride as a Versatile Acylating Agent in the Synthesis of Pharmaceutical Intermediates

Introduction

Acyl chlorides are a cornerstone class of reagents in modern organic synthesis, prized for their high electrophilicity which enables the efficient formation of carbon-carbon and carbon-heteroatom bonds. Within this class, 5-Methoxy-2-methylbenzoyl chloride (CAS No: 25045-35-6) emerges as a particularly useful building block for the construction of complex pharmaceutical intermediates. Its substituted aromatic ring, featuring an electron-donating methoxy group and a sterically influencing methyl group, allows for fine-tuning of reactivity and provides a scaffold for further functionalization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental properties, core reaction mechanisms, and field-proven protocols for the effective use of 5-Methoxy-2-methylbenzoyl chloride. The focus is on leveraging its acylating power to construct ketones, amides, and, most notably, heterocyclic systems of significant medicinal interest.

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. 5-Methoxy-2-methylbenzoyl chloride is a reactive and corrosive compound that must be handled with appropriate care.

Table 1: Properties of 5-Methoxy-2-methylbenzoyl Chloride

| Property | Value | Reference |

| CAS Number | 25045-35-6 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent, irritating | [2] |

| Reactivity | Reacts violently with water, bases, and alcohols.[2][3] |

1.1. Handling and Storage: The Causality of Caution

-

Moisture Sensitivity: Like all acyl chlorides, 5-Methoxy-2-methylbenzoyl chloride reacts exothermically with water and other protic solvents to hydrolyze back to the corresponding carboxylic acid and generate corrosive hydrochloric acid gas.[2] This necessitates that all reactions be conducted under strictly anhydrous conditions using dry glassware and inert atmospheres (e.g., nitrogen or argon). Failure to do so will not only consume the reagent but also introduce acidic impurities that can complicate the reaction and purification.

-

Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, bases, and strong oxidizing agents.[3][4]

-

Corrosivity: The compound and its reaction byproducts (HCl) are highly corrosive and can cause severe skin and eye burns.[5][6]

1.2. Personal Protective Equipment (PPE)

Due to its hazardous nature, the following PPE is mandatory when handling 5-Methoxy-2-methylbenzoyl chloride:

-

Eye Protection: Chemical safety goggles and a face shield.[6]

-

Hand Protection: Acid-resistant gloves (e.g., nitrile or neoprene), which must be inspected before use.[3]

-

Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.[3]

-

Work Environment: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4]

Section 2: Core Reactivity & Mechanistic Principles

The utility of 5-Methoxy-2-methylbenzoyl chloride stems from the high electrophilicity of its carbonyl carbon, making it a potent acylating agent.

2.1. Friedel-Crafts Acylation

This reaction is one of the most powerful methods for forming carbon-carbon bonds by introducing a ketone functional group onto an aromatic ring.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism Explained: The causality behind the reaction lies in the generation of a highly reactive electrophile, the acylium ion . A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[8][9] This potent electrophile is then attacked by the π-electrons of an electron-rich aromatic ring (the nucleophile), forming a sigma complex (or arenium ion). Finally, deprotonation of the sigma complex by the [AlCl₄]⁻ species restores aromaticity and yields the aryl ketone product.[8][10]

Caption: Mechanism of Friedel-Crafts Acylation.

2.2. Acylation of Nucleophiles (Amide/Ester Formation)

5-Methoxy-2-methylbenzoyl chloride readily reacts with nucleophiles like primary and secondary amines to form amides, and with alcohols to form esters.[2] These reactions are fundamental in building more complex pharmaceutical intermediates.[]

Mechanism Explained: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a good leaving group. A key experimental choice is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine.[12] Its purpose is to neutralize the HCl byproduct generated during the reaction.[13] This is crucial because if left un-neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[]

Section 3: Application in Heterocyclic Synthesis: A Case Study

Heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of a vast number of approved drugs.[12][14] 5-Methoxy-2-methylbenzoyl chloride is an excellent precursor for constructing oxygen-containing heterocycles like chromenones, which are known to possess diverse biological activities.[15][16]

A powerful, modern approach involves a one-pot Friedel-Crafts acylation followed by an intramolecular cyclization. This strategy offers high efficiency by minimizing intermediate workup and purification steps.

Caption: Workflow for Chromenone Synthesis.

Section 4: Detailed Experimental Protocols

4.1. General Considerations

-

All glassware must be oven- or flame-dried before use.

-

All reactions should be performed under an inert atmosphere of dry nitrogen or argon.

-

Anhydrous solvents are critical for success.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC).

4.2. Protocol 1: Friedel-Crafts Acylation of Anisole (Model Reaction)

This protocol details the synthesis of (4-methoxyphenyl)(5-methoxy-2-methylphenyl)methanone, a representative aryl ketone.

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL) and aluminum chloride (AlCl₃, 1.5 g, 11.2 mmol).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. In a separate dry flask, prepare a solution of 5-Methoxy-2-methylbenzoyl chloride (1.85 g, 10.0 mmol) and anisole (1.08 g, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting benzoyl chloride spot has disappeared and a new, lower Rf spot corresponding to the product is dominant.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Stir until the ice has melted. Transfer the mixture to a separatory funnel and separate the layers.

-

Purification: Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from ethanol.

4.3. Protocol 2: Synthesis of N-benzyl-5-methoxy-2-methylbenzamide (Model Amide Formation)

This protocol demonstrates a standard Schotten-Baumann condition for amide synthesis.[13]

-

Setup: In a 100 mL round-bottom flask, dissolve benzylamine (1.07 g, 10.0 mmol) and triethylamine (1.5 mL, 11.0 mmol) in anhydrous DCM (30 mL). Equip the flask with a magnetic stir bar and an addition funnel.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 5-Methoxy-2-methylbenzoyl chloride (1.85 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise from the addition funnel over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine and the formation of a new product spot indicates completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes.[17]

Section 5: Analytical & Quality Control

A multi-technique approach is essential for validating the outcome of the synthesis and ensuring the purity of the intermediates.

Table 2: Analytical Techniques for Reaction Monitoring and Characterization

| Technique | Purpose | Key Insights |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring. | Tracks consumption of starting materials and formation of products. Allows for quick optimization of reaction conditions. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and final product purity. | Provides precise data on the percentage of starting material, product, and impurities. Essential for process development.[18] |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Confirms the mass of the desired product. Can be coupled with GC or LC for impurity profiling.[19] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of the final product. | ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the exact structure and connectivity. |

| Infrared (IR) Spectroscopy | Functional group analysis. | Confirms the presence of key functional groups (e.g., C=O stretch for ketone/amide) and the disappearance of others (e.g., O-H of carboxylic acid if hydrolysis occurred). |

Section 6: Conclusion

5-Methoxy-2-methylbenzoyl chloride is a highly effective and versatile acylating reagent with significant potential in the synthesis of pharmaceutical intermediates. Its predictable reactivity in Friedel-Crafts acylation and nucleophilic acyl substitution reactions allows for the reliable construction of key synthons such as substituted benzophenones and benzamides. Furthermore, its application in modern, efficient one-pot methodologies for building complex heterocyclic scaffolds like chromenones underscores its value to the drug development professional. By understanding the causality behind the reaction mechanisms and adhering to rigorous experimental protocols, researchers can confidently employ this reagent to accelerate their synthetic campaigns and advance the discovery of new therapeutic agents.

References

-

Celecoxib Derivative Intermediates And Their Synthetic Pathways. (2025). Pharmaffiliates. [Link]

-

Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). Journal of Chemical Education. [Link]

-

Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. [Link]

-

The celecoxib manufacturing process was redesigned with Green Chemistry. American Chemical Society. [Link]

-

Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (2012). PMC. [Link]

-

Chemical reporters for exploring protein acylation. (2015). Portland Press. [Link]

-

Monitoring timecourse of DMAP catalyzed acylation of phenols with acetic anhydride. ResearchGate. [Link]

-

Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. [Link]

-

electrophilic substitution - the acylation of benzene. Chemguide. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023). PMC. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

2‐Benzoylchromone derivatives 6, a by‐product in the synthesis of 2‐benzylchromones 5. ResearchGate. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Synthesis and analysis of amides. Chemistry Education. [Link]

-

Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. (2013). PubMed. [Link]

-

Benzoyl chloride. Wikipedia. [Link]

-

Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. [Link]

- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

2-Methoxy-5-methylbenzoyl chloride. PubChem. [Link]

-

Chemical Properties of Benzoyl chloride, 4-methoxy- (CAS 100-07-2). Cheméo. [Link]

-

Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science. [Link]

-

2-Methoxy-6-methylbenzoyl chloride. PubChem. [Link]

-

5-methoxy-2-methylbenzothiazole. NIST WebBook. [Link]

Sources

- 1. 2-Methoxy-5-methylbenzoyl chloride | C9H9ClO2 | CID 14223570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 14. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. waters.com [waters.com]

experimental protocol for N-acylation of amines with 5-Methoxy-2-methylbenzoyl chloride

Application Note & Protocol

Topic: Experimental Protocol for N-Acylation of Amines with 5-Methoxy-2-methylbenzoyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations in organic and medicinal chemistry.[1][2] This protocol provides a comprehensive guide to the N-acylation of primary and secondary amines using 5-Methoxy-2-methylbenzoyl chloride. The document details the underlying reaction mechanism, offers a robust, step-by-step experimental procedure, outlines critical safety precautions, and describes methods for purification and characterization of the final products. Rooted in the principles of the classic Schotten-Baumann reaction, this guide is designed to be a self-validating system, ensuring both high-yield synthesis and product integrity for applications in pharmaceutical and materials science research.[3][4]

Introduction: The Significance of the Amide Bond

The amide linkage is a cornerstone of modern molecular science, prominently featured in the structure of peptides, proteins, and a vast array of natural products and synthetic pharmaceuticals.[2] Approximately 25% of all commercial drugs contain at least one amide functional group, a testament to its metabolic stability and crucial role in molecular recognition and binding.[5] The N-acylation of amines with acyl chlorides is a powerful and efficient method for constructing this bond.

5-Methoxy-2-methylbenzoyl chloride is a valuable acylating agent, offering a substituted aromatic scaffold that can be used to explore structure-activity relationships (SAR) in drug discovery programs. The methoxy and methyl substituents can influence the compound's electronic properties, lipophilicity, and metabolic stability, making its derivatives interesting candidates for therapeutic development. This protocol details a generalized yet precise method for reacting this acyl chloride with a diverse range of amine nucleophiles.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[6][7] The process is highly efficient due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon in the acyl chloride.

The key mechanistic steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-Methoxy-2-methylbenzoyl chloride.[3][8]

-

Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[9]

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a stable leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, abstracts a proton from the positively charged nitrogen atom.[8][10] This step is crucial as it neutralizes the hydrogen chloride (HCl) generated in situ, preventing it from protonating the starting amine and rendering it non-nucleophilic.[11] This neutralization drives the reaction equilibrium towards the product side.[10]

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

CRITICAL: Acyl chlorides are hazardous reagents and must be handled with extreme care in a certified chemical fume hood.[12] They are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents to release corrosive HCl gas.[13][14]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, NIOSH-approved safety goggles with a face shield, and chemical-resistant gloves.[12] Butyl rubber gloves are highly recommended for handling acyl chlorides.[12]

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of 5-Methoxy-2-methylbenzoyl chloride.[15]

-

Spill & Waste: Have a spill kit ready. Neutralize spills and waste containing acyl chloride with a base like sodium bicarbonate. Dispose of all chemical waste according to institutional guidelines.

Detailed Experimental Protocol

This protocol provides a general method applicable to a range of primary and secondary amines. Optimization of reaction time or temperature may be necessary for specific substrates.

Materials and Equipment

Reagents:

-

Amine (primary or secondary, 1.0 equiv.)

-

5-Methoxy-2-methylbenzoyl chloride (1.0 equiv.)

-

Triethylamine (Et₃N) or Pyridine (1.2 equiv.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Condenser with inert gas inlet

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

TLC plates and chamber

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and anhydrous DCM (approx. 0.2 M concentration relative to the amine).

-

Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 5-Methoxy-2-methylbenzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cold, stirred amine solution over 20-30 minutes. A precipitate (triethylamine hydrochloride) may form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A typical mobile phase is 30% ethyl acetate in hexanes. Check for the consumption of the starting amine. The product should be a new, less polar spot.

Workup and Purification

-

Quenching: Upon completion, carefully add deionized water to the reaction mixture to quench any remaining acyl chloride and dissolve the hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM to ensure clear phase separation.

-

Aqueous Washes: Wash the organic layer sequentially with:

-

Drying: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[16]

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by either:

-

Recrystallization (from a suitable solvent system like ethanol/water or ethyl acetate/hexanes).

-

Flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Data Presentation & Characterization

The success of the synthesis is validated by thorough characterization of the purified product.

Table of Representative Reaction Parameters

| Amine Substrate | Typical Reaction Time | Temperature | Typical Yield |

| Aniline | 4 hours | Room Temp. | >90% |

| Benzylamine | 2 hours | Room Temp. | >95% |

| Diethylamine | 3 hours | Room Temp. | >90% |

| tert-Butylamine | 18 hours | Room Temp. | ~75-85% |

Yields are estimations and highly dependent on the specific amine and purification efficiency.

Product Characterization

-

¹H and ¹³C NMR Spectroscopy: Provides the definitive structural proof. Expect to see characteristic signals for the amide N-H proton (typically a broad singlet between δ 7.5-9.0 ppm), aromatic protons, the methoxy group (singlet, ~δ 3.8 ppm), the aryl-methyl group (singlet, ~δ 2.3 ppm), and protons on the amine portion of the molecule.[5][17]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the N-acylated product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[18][19]

-

Infrared (IR) Spectroscopy: A strong absorption band between 1630-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch. A band around 3300 cm⁻¹ corresponds to the N-H stretch for amides derived from primary amines.

Experimental Workflow Diagram